Specified Impurity Status in Nafamostat Mesylate: Methyl 4-Carbamimidamidobenzoate as Nafamostat Impurity 37
Methyl 4-carbamimidamidobenzoate is officially cataloged as Nafamostat Impurity 37, a structurally confirmed specified impurity that must be chromatographically resolved and quantified during nafamostat mesylate drug substance and drug product release testing . In contrast, the free acid 4-guanidinobenzoic acid is listed separately as Nafamostat Impurity 19, and other esters (e.g., 4-nitrophenyl ester) are not specified impurities for nafamostat, demonstrating that each form has a distinct regulatory identity . The methyl ester can be quantified against a certified reference standard at acceptance thresholds typically ≤0.10% area/area by HPLC, enabling compliance with ICH Q3A/Q3B guidelines .
| Evidence Dimension | Regulatory impurity classification and quantitative threshold for nafamostat mesylate |
|---|---|
| Target Compound Data | Methyl 4-carbamimidamidobenzoate (Nafamostat Impurity 37): acceptance criterion ≤0.10% a/a by HPLC |
| Comparator Or Baseline | 4-Guanidinobenzoic acid (Nafamostat Impurity 19): separate impurity with independent specification; 4-nitrophenyl 4-guanidinobenzoate: not a listed nafamostat impurity |
| Quantified Difference | Unique impurity designation (Impurity 37 vs. Impurity 19); only the methyl ester fulfills this specific regulatory identification role for nafamostat |
| Conditions | HPLC-UV impurity profiling of nafamostat mesylate API per pharmacopoeial monograph methods |
Why This Matters
Procurement of the methyl ester as a certified reference standard is mandatory for ANDA/DMF submissions and QC release testing of nafamostat mesylate; generic 4-guanidinobenzoate analogs cannot substitute.
